molecular formula C12H18N2OS B2926603 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1910011-68-5

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2926603
CAS No.: 1910011-68-5
M. Wt: 238.35
InChI Key: BFUWQXNMZDFXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves the amidation of carboxylic acids with amines. One common method is the catalytic amidation of carboxylic acids, which involves the activation of the carboxylic acid to form an intermediate that reacts with the amine . The reaction conditions often include the use of coupling reagents or catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is unique due to its specific combination of a piperidine ring, a thiophene ring, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-10-5-2-3-7-14(10)12(15)13-9-11-6-4-8-16-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUWQXNMZDFXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.